1,1'-[(Cyclohexylidenemethylene)disulfanediyl]dibenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 310535 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is part of a broader class of chemicals that are studied for their potential therapeutic and industrial uses.
Preparation Methods
The synthesis of NSC 310535 involves several steps, each requiring specific conditions and reagents. The synthetic routes typically include:
Initial Reactants: The process begins with the selection of appropriate starting materials, which are often commercially available chemicals.
Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, pressures, and pH levels.
Catalysts and Reagents: Various catalysts and reagents are used to facilitate the reactions. Common reagents include acids, bases, and solvents that help in the formation of the desired product.
Purification: After the synthesis, the compound is purified using techniques such as crystallization, distillation, or chromatography to ensure the desired purity and quality.
Industrial production methods for NSC 310535 may involve scaling up these laboratory procedures to produce larger quantities while maintaining the same reaction conditions and purification techniques.
Chemical Reactions Analysis
NSC 310535 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: NSC 310535 can participate in substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
Hydrolysis: This reaction involves the breaking of chemical bonds through the addition of water, often catalyzed by acids or bases.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different products compared to reduction or substitution reactions.
Scientific Research Applications
NSC 310535 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and other biomolecules.
Medicine: NSC 310535 is investigated for its potential therapeutic properties, including its ability to inhibit certain enzymes or pathways involved in disease processes.
Industry: The compound is used in the production of various industrial products, including pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of NSC 310535 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
NSC 310535 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
NSC 706744: Another compound with potential therapeutic properties, known for its stability and unique mechanism of action.
NSC 725776 (Indimitecan): A compound with antitumor activity, used in cancer research.
NSC 724998 (Indotecan): Known for its ability to trap topoisomerase I-DNA cleavage complexes, leading to antitumor effects.
Properties
CAS No. |
69190-57-4 |
---|---|
Molecular Formula |
C19H20S2 |
Molecular Weight |
312.5 g/mol |
IUPAC Name |
[cyclohexylidene(phenylsulfanyl)methyl]sulfanylbenzene |
InChI |
InChI=1S/C19H20S2/c1-4-10-16(11-5-1)19(20-17-12-6-2-7-13-17)21-18-14-8-3-9-15-18/h2-3,6-9,12-15H,1,4-5,10-11H2 |
InChI Key |
JEIDNEPIFWHBMG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=C(SC2=CC=CC=C2)SC3=CC=CC=C3)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.